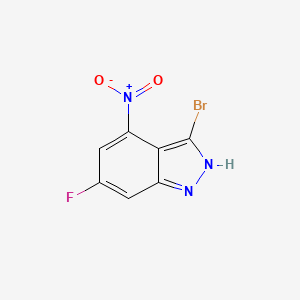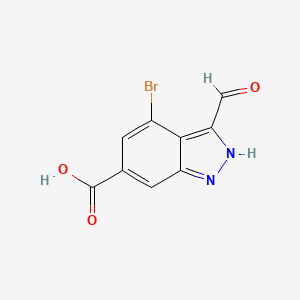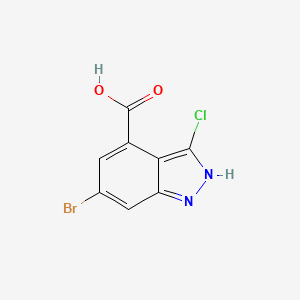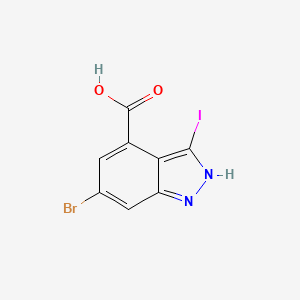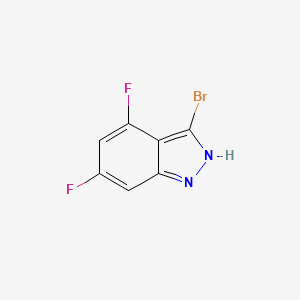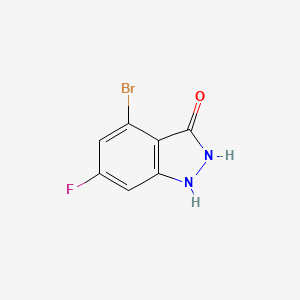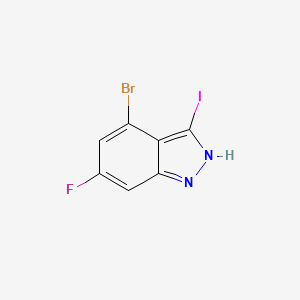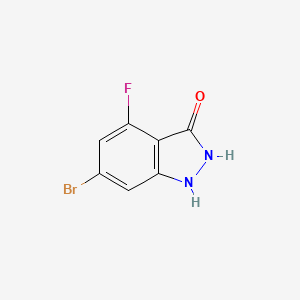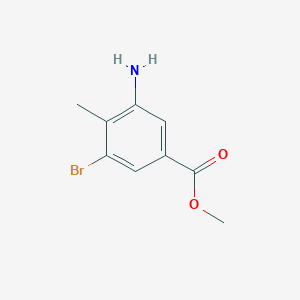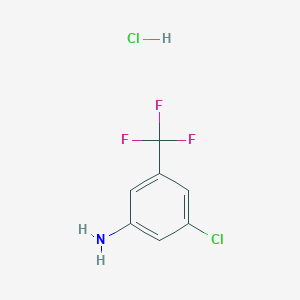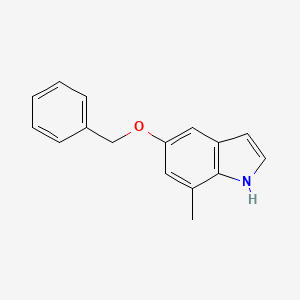
5-(Benzyloxy)-7-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(Benzyloxy)-7-methyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The benzyloxy group attached to the indole nucleus may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, a related compound, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, was synthesized using a sequence of benzylation, reduction, bromination, and the Bischler-Napieralski synthesis, which is known for its industrial applicability due to low cost, mild conditions, and high yield . Although not the exact compound , this synthesis route provides insight into the potential synthetic strategies that could be adapted for 5-(Benzyloxy)-7-methyl-1H-indole.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyrrole ring. Substituents on this core, such as the benzyloxy and methyl groups, can significantly affect the molecule's electronic distribution, conformation, and overall reactivity. The presence of these groups can also influence the molecule's ability to interact with biological targets, which is crucial for its potential pharmacological applications.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitutions, cyclizations, and condensations. For example, the synthesis of 5-hydroxy benzo[g]indoles involved a four-component domino condensation followed by thermal cyclization . Additionally, the preparation of 1,2,3,4-tetrahydro-2,3-disubstituted 7(or 8)hydroxy-1,4-dioxopyrazino[1,2-a] indoles demonstrated the versatility of indole chemistry through condensation and hydrogenolysis reactions . These reactions highlight the reactivity of the indole core and the potential transformations that 5-(Benzyloxy)-7-methyl-1H-indole could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 5-(Benzyloxy)-7-methyl-1H-indole are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For instance, the fluorescence activity of 5-hydroxy benzo[g]indoles and their ability to sense Fe(III) ions through a "Turn-off" mechanism indicate the potential for such compounds to be used in sensing applications . The electronic properties of the indole core, combined with the substituents, can also dictate the compound's reactivity in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Methodologies : The synthesis of "5-(Benzyloxy)-7-methyl-1H-indole" derivatives involves intricate organic reactions that provide a foundational basis for further chemical modifications. For instance, Zuo et al. (2014) outlined a synthetic procedure for a closely related compound, showcasing the potential for industrial preparation due to its cost-effectiveness, mild reaction conditions, and high yield. This methodology paves the way for synthesizing a variety of indole derivatives with potential applications in medicinal chemistry and material science (L. Zuo, 2014).
Biological Activities
- Pharmacological Activities : Indole derivatives have been recognized for their diverse pharmacological activities. For example, Bautista-Aguilera et al. (2014) discovered new indole derivatives acting as dual inhibitors of cholinesterase and monoamine oxidase, highlighting the therapeutic potential of such compounds in treating neurodegenerative diseases (Oscar M. Bautista-Aguilera et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, may cause damage to organs through prolonged or repeated exposure if swallowed, and is toxic to aquatic life .
Zukünftige Richtungen
Future research could focus on further understanding the properties and potential applications of 5-(Benzyloxy)-7-methyl-1H-indole. For example, one study discusses the potential of glutamate transporters and mitochondria in signaling, co-compartmentalization, functional coupling, and future directions . Another study discusses the synthesis of novel indole-oxindole clubbed 1,2,3-triazole hybrids .
Eigenschaften
IUPAC Name |
7-methyl-5-phenylmethoxy-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-15(10-14-7-8-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXGEFUVJSBEIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646684 |
Source


|
| Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-7-methyl-1H-indole | |
CAS RN |
4792-65-8 |
Source


|
| Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

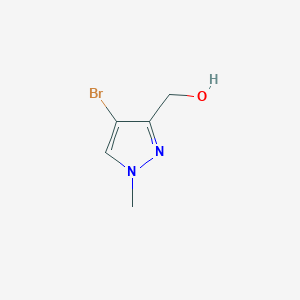
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
